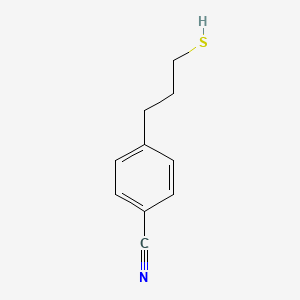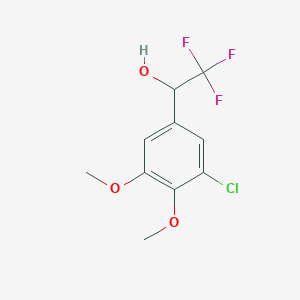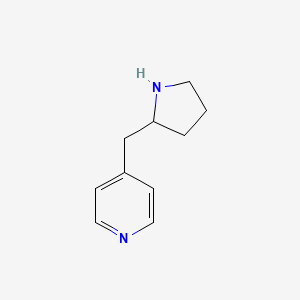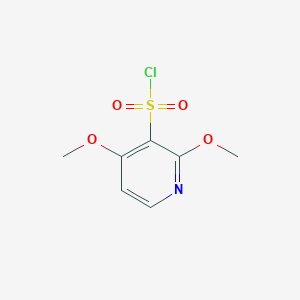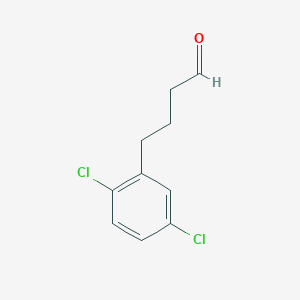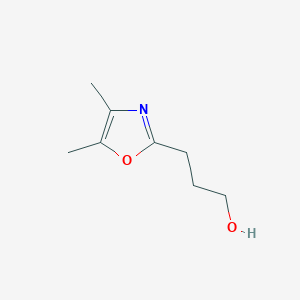
2-Oxazolepropanol, 4,5-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(dimethyl-1,3-oxazol-2-yl)propan-1-ol is an organic compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethyl-1,3-oxazol-2-yl)propan-1-ol typically involves the reaction of primary amides with 2,3-dibromopropene in the presence of cesium carbonate (Cs2CO3). This method allows for the efficient formation of oxazole derivatives in a single step .
Industrial Production Methods
While specific industrial production methods for 3-(dimethyl-1,3-oxazol-2-yl)propan-1-ol are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
3-(dimethyl-1,3-oxazol-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The oxazole ring can be reduced under specific conditions to form oxazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of oxazoline derivatives.
Substitution: Formation of various substituted oxazole derivatives.
科学的研究の応用
3-(dimethyl-1,3-oxazol-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(dimethyl-1,3-oxazol-2-yl)propan-1-ol involves its interaction with specific molecular targets. The oxazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
2,2-Dimethyl-3-(3-tolyl)propan-1-ol: Another oxazole derivative with similar structural features.
3-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-ol: A compound with a similar backbone but different functional groups.
Uniqueness
3-(dimethyl-1,3-oxazol-2-yl)propan-1-ol is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
1082398-98-8 |
|---|---|
分子式 |
C8H13NO2 |
分子量 |
155.19 g/mol |
IUPAC名 |
3-(4,5-dimethyl-1,3-oxazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H13NO2/c1-6-7(2)11-8(9-6)4-3-5-10/h10H,3-5H2,1-2H3 |
InChIキー |
DLNPFWMJUNUFJU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC(=N1)CCCO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



